Product packaging for Boc-(R)-alpha-(3-bromo-benzyl)-proline(Cat. No.:CAS No. 959579-70-5)

Boc-(R)-alpha-(3-bromo-benzyl)-proline

Cat. No.: B2871154
CAS No.: 959579-70-5
M. Wt: 384.27
InChI Key: DSGWYYBWPWHDEU-QGZVFWFLSA-N
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Description

Significance of Unnatural Amino Acids as Building Blocks in Contemporary Medicinal Chemistry and Peptide Science

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are either chemically synthesized or found naturally but are not part of the common 20 amino acids. sigmaaldrich.comnih.gov They have become indispensable tools in modern drug discovery and medicinal chemistry. sigmaaldrich.combioascent.com The incorporation of UAAs into peptide-based drug candidates can significantly improve their pharmacological profiles. scispace.com Natural peptides often face challenges such as enzymatic degradation and poor bioavailability, which limits their therapeutic potential. UAAs can enhance the stability of peptide drugs against enzymatic digestion, improve target specificity, and optimize physicochemical parameters. scispace.com

The structural diversity offered by UAAs is vast, allowing them to be used as chiral building blocks and molecular scaffolds for creating combinatorial libraries. sigmaaldrich.comnih.gov By modifying the side chains or the backbone of amino acids, researchers can fine-tune the tertiary structure of a peptide, enabling a better fit for its biological target. sigmaaldrich.com This strategic deployment of UAAs has been successfully illustrated in several clinically approved drugs. scispace.com Consequently, these synthetic building blocks are vital for designing peptidomimetics and other bioactive molecules with enhanced potency, better tissue distribution, and increased selectivity. sigmaaldrich.com

Boc-(R)-alpha-(3-bromo-benzyl)-proline as a Chiral Precursor for Complex Organic Synthesis and Therapeutic Agent Design

This compound is a specific unnatural amino acid derivative that serves as a valuable chiral precursor in pharmaceutical research and medicinal chemistry. chemimpex.com This proline derivative is distinguished by a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3-bromobenzyl group substituted at the alpha-carbon. The Boc group is instrumental in synthetic applications, allowing for controlled manipulation during the complex assembly of larger molecules. chemimpex.com

The compound's unique structure, featuring the bromobenzyl group, makes it a potent building block for the synthesis of complex bioactive molecules and novel therapeutic agents. chemimpex.com The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular architectures. Its chirality is crucial for creating stereochemically defined molecules, which is often a critical factor for biological activity and target specificity in drug design. Researchers utilize this compound in the synthesis of cyclic peptides and other intricate structures, highlighting its versatility and importance in the drug discovery pipeline, particularly in fields like oncology and neurology where highly targeted therapies are essential. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 959579-70-5
Molecular Formula C₁₇H₂₂BrNO₄
Molecular Weight 384.27 g/mol
Purity ≥ 99% (HPLC)
Appearance Oily to white powder
Storage Conditions 0-8 °C

Overview of Academic Research Paradigms for α-Substituted Proline Derivatives in Rational Drug Discovery

Proline and its analogues are versatile chemical building blocks that are increasingly utilized in the modular construction of small-molecule drugs and pharmaceutical peptides. nih.gov Due to the unique conformational restrictions imposed by its pyrrolidine (B122466) ring, proline plays a crucial role in stabilizing specific secondary structures in peptides, such as β-turns and polyproline helices. mdpi.com The substitution at the α-carbon of the proline ring creates a quaternary stereocenter, which can significantly influence the molecule's conformation and biological activity. nih.gov

The rational design of drugs frequently incorporates α-substituted proline derivatives to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Over the past fifteen years, more than 15 drugs approved by the FDA contain proline analogues in their structures, demonstrating the success of this approach in clinical applications. nih.gov Research focuses on developing novel synthetic methodologies to access a diverse range of these derivatives with high stereocontrol. bioascent.comnih.gov These strategies include diastereoselective alkylations and cycloadditions, which allow for the creation of complex proline chimeras. nih.gov These chimeras combine the conformational constraints of proline with the functional side chains of other amino acids, making them powerful tools for structure-activity relationship (SAR) studies and the development of sophisticated therapeutic agents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22BrNO4 B2871154 Boc-(R)-alpha-(3-bromo-benzyl)-proline CAS No. 959579-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWYYBWPWHDEU-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Modulation Strategies for the Boc R Alpha 3 Bromo Benzyl Proline Scaffold

Chemical Transformations of the Bromobenzyl Moiety for Enhanced Reactivity and Selectivity

The bromobenzyl group is a critical component for diversification of the Boc-(R)-alpha-(3-bromo-benzyl)-proline scaffold. The presence of a halogen substituent on the aromatic ring opens up a vast array of possibilities for chemical transformations, particularly through transition metal-catalyzed cross-coupling reactions.

The bromine atom on the benzyl (B1604629) group serves as a highly useful synthetic handle for the introduction of a wide range of substituents. Aryl halides are common starting materials in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are prized for their efficiency and functional group tolerance. Some of the most prominent cross-coupling reactions that can be utilized for the derivatization of the bromobenzyl moiety include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester. It is a robust and widely used method for the formation of biaryl structures.

Stille Coupling: In this reaction, the aryl bromide is coupled with an organostannane reagent in the presence of a palladium catalyst. The Stille reaction is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a key method for the synthesis of aryl alkynes.

Hiyama Coupling: This involves the cross-coupling of the aryl bromide with an organosilicon compound, activated by a fluoride (B91410) source. It offers an alternative to other coupling methods, particularly when other organometallic reagents are not suitable.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of amines. This is a powerful tool for introducing nitrogen-containing functional groups.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene.

The choice of coupling partner in these reactions allows for the introduction of a diverse array of chemical moieties, including alkyl, alkenyl, alkynyl, aryl, heteroaryl, and amino groups. This versatility is instrumental in modulating the steric and electronic properties of the benzyl side chain, which can in turn influence the biological activity and conformational preferences of the resulting proline derivative.

Cross-Coupling ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron (e.g., boronic acid)C(sp²)–C(sp²)Pd(0) complex + Base
StilleOrganostannaneC(sp²)–C(sp²)Pd(0) complex
SonogashiraTerminal alkyneC(sp²)–C(sp)Pd(0) complex + Cu(I) salt + Base
HiyamaOrganosiliconC(sp²)–C(sp²)Pd(0) complex + Fluoride source
Buchwald-HartwigAmineC(sp²)–NPd(0) complex + Base
HeckAlkeneC(sp²)–C(sp²)Pd(0) complex + Base

Targeted Modifications at the Pyrrolidine (B122466) Ring and Carboxyl Group

The pyrrolidine ring and the carboxyl group of this compound are also amenable to targeted modifications, which can significantly impact the molecule's conformational properties and its utility in peptide synthesis.

The pyrrolidine ring of proline is a key determinant of the conformational rigidity of peptides. nih.gov Introducing substituents onto the pyrrolidine ring can further constrain the peptide backbone's dihedral angles (Φ and Ψ) and influence the cis/trans isomerization of the preceding peptide bond. nih.gov While direct functionalization of the pyrrolidine ring of the pre-formed this compound is challenging, synthetic strategies can be employed from precursors to introduce modifications at various positions of the pyrrolidine ring. For instance, starting from hydroxyproline derivatives, one could envision synthetic routes to introduce substituents at the C3 or C4 positions. mdpi.com Such modifications can be used to create proline analogs with tailored conformational preferences. nih.gov

Modification SiteType of ModificationPotential Impact
Pyrrolidine Ring (C3, C4)Introduction of substituents (e.g., hydroxyl, alkyl, aryl)Alters peptide backbone conformation, influences cis/trans isomerization
Carboxyl GroupEsterification (e.g., methyl, ethyl, benzyl ester)Protection during synthesis, allows for controlled deprotection

Integration into Peptide and Peptidomimetic Frameworks

This compound is a valuable building block for its incorporation into peptide and peptidomimetic structures. The Boc protecting group makes it particularly suitable for use in established peptide synthesis methodologies.

In Solid-Phase Peptide Synthesis (SPPS), the C-terminal amino acid is attached to a solid support, and the peptide chain is elongated by the sequential addition of N-protected amino acids. This compound can be readily used in Boc-based SPPS. The synthesis cycle involves the deprotection of the N-terminal Boc group with an acid, such as trifluoroacetic acid (TFA), followed by a neutralization step. The incoming Boc-protected amino acid, in this case, this compound, is then activated and coupled to the free N-terminus of the growing peptide chain. Common coupling reagents used in this process include dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. masterorganicchemistry.com The bromobenzyl side chain is generally stable to the conditions of Boc-SPPS, allowing for its incorporation at any desired position in the peptide sequence.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, offers advantages in terms of scalability and purification of intermediates. In this approach, the peptide fragments are synthesized in solution and then coupled together. This compound can be effectively utilized in solution-phase synthesis. The carboxyl group of the N-Boc protected proline derivative is activated, typically by conversion to an active ester or an acid chloride, and then reacted with the free amino group of another amino acid or peptide fragment. gcwgandhinagar.com Careful control of reaction conditions is necessary to prevent racemization. The Boc protecting group is removed in a separate step to allow for further chain elongation.

Bioorthogonal Conjugation and Design of Functional Proline Derivatives

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, opens up exciting possibilities for the use of modified amino acids like this compound. americanpeptidesociety.orgsemanticscholar.org The bromobenzyl moiety can serve as a precursor to a bioorthogonal handle.

For instance, through one of the cross-coupling reactions mentioned earlier, an azide or an alkyne group can be introduced onto the benzyl ring. These functional groups are central to some of the most widely used bioorthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). mit.edupitt.edu By incorporating a proline derivative bearing such a bioorthogonal handle into a peptide, the resulting peptide can be selectively labeled with a reporter molecule (e.g., a fluorophore), a drug molecule, or attached to a surface. scispace.com

This strategy allows for the design of functional proline derivatives with tailored properties for applications in chemical biology, drug delivery, and diagnostics. For example, a peptide containing a modified this compound derivative could be used to probe protein-protein interactions or for targeted delivery of a therapeutic agent. americanpeptidesociety.org

Bioorthogonal ReactionFunctional GroupsPotential Application
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide and terminal alkynePeptide labeling, bioconjugation
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and strained alkyne (e.g., cyclooctyne)Live-cell imaging, in vivo labeling
Staudinger LigationAzide and phosphineProtein modification
Tetrazine LigationTetrazine and strained alkene/alkyneFast bioconjugation, in vivo applications

Theoretical Design and Structure Activity Relationship Investigations in Medicinal Chemistry

Principles of Rational Ligand and Inhibitor Design Incorporating Boc-(R)-alpha-(3-bromo-benzyl)-proline

Rational drug design leverages the three-dimensional structure of biological targets to design molecules with high affinity and selectivity. This compound is a prime example of a building block utilized in this approach. Its utility stems from several key features:

Conformational Rigidity : The inherent cyclic nature of the proline ring restricts the conformational freedom of the peptide backbone. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The alpha-substitution with a 3-bromo-benzyl group further constrains the available conformational space.

Stereochemical Control : The defined (R)-stereochemistry at the alpha-carbon is crucial for orienting the 3-bromo-benzyl substituent in a specific vector in 3D space. This allows for precise probing of binding pockets in target proteins, such as enzymes or receptors. chemimpex.com

Introduction of Specific Interactions : The 3-bromo-benzyl group offers multiple points of interaction. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand affinity and selectivity.

Metabolic Stability : The tertiary amide bond of proline is resistant to cleavage by many proteases. Incorporating proline analogs like this compound into peptide-based drugs can enhance their metabolic stability and prolong their half-life in vivo.

The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise incorporation of this specialized amino acid into peptide sequences using standard solid-phase or solution-phase synthesis methodologies. chemimpex.com This makes it a versatile tool for creating libraries of compounds for structure-activity relationship (SAR) studies, where the effect of this specific modification can be systematically evaluated.

Conformational Analysis of this compound and its Derivatives within Biologically Relevant Structures

The biological activity of peptides and proteins is intrinsically linked to their three-dimensional conformation. Proline and its derivatives exert a significant influence on the local and global structure of a peptide chain. The conformation of the pyrrolidine (B122466) ring, known as ring pucker, and the isomerization of the preceding peptide bond (cis/trans) are two critical conformational equilibria. nih.gov

The proline ring is not planar and typically adopts one of two preferred puckered conformations: Cγ-endo (down pucker) or Cγ-exo (up pucker). These ring puckers are correlated with the main chain dihedral angles (φ, ψ) of the protein backbone. nih.gov The Cγ-exo pucker favors more compact, helical conformations like the polyproline II (PPII) helix, while the Cγ-endo pucker is associated with more extended structures. nih.gov

Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its ability to adopt both cis and trans conformations, with a lower energy barrier for isomerization compared to other peptide bonds. frontiersin.org This cis-trans isomerization can act as a molecular switch, modulating protein structure and function. The ring pucker and the cis/trans isomerization are often correlated; the Cγ-exo pucker is generally associated with the trans amide bond, which is the more common isomer, while the Cγ-endo pucker can stabilize the cis conformation. nih.govnih.gov

The introduction of a bulky substituent at the alpha-position, such as the 3-bromo-benzyl group, is expected to significantly influence these conformational preferences, locking the peptide into a more defined conformation. This reduction in conformational flexibility can be advantageous in drug design, as it presents a more rigid structure to the biological target.

The conformational landscape of the this compound residue is governed by a combination of steric and stereoelectronic effects.

Steric Effects : The sheer size of the alpha-(3-bromo-benzyl) group creates significant steric hindrance. This bulkiness will strongly disfavor certain ring puckers and backbone dihedral angles that would lead to steric clashes with the substituent itself or with adjacent residues in a peptide chain. For instance, the presence of an alpha-substituent generally influences the φ (phi) and ψ (psi) torsion angles, further restricting the allowed region in the Ramachandran plot. nih.gov This steric imposition is a key factor in stabilizing specific secondary structures, such as β-turns or helices. nih.gov

Stereoelectronic Effects : These effects arise from the interaction of electron orbitals. While steric effects are often dominant for large groups, stereoelectronic effects can also play a subtle but important role in fine-tuning conformational preferences. For example, the orientation of the Cα-Cβ bond of the benzyl (B1604629) group relative to the proline ring's atoms can be influenced by hyperconjugation effects. More significantly, the electronic properties of the 3-bromo-benzyl group can influence non-covalent interactions. The electron-withdrawing nature of the bromine atom can create a partial positive charge on the edge of the halogen (a "sigma-hole"), making it an effective halogen bond donor to interact with electron-rich atoms like oxygen or nitrogen in a protein's binding site.

The interplay between these steric and stereoelectronic forces ultimately dictates the preferred three-dimensional arrangement of the residue, which is a critical determinant of its interaction with a biological target. nih.govresearchgate.net

Theoretical Exploration of Binding Modes with Prospective Biological Targets

The unique structural features of this compound make it an attractive scaffold for designing molecules that can bind with high specificity to target proteins. Theoretical and computational methods are invaluable for exploring and predicting how this compound and its derivatives might interact with prospective biological targets before undertaking extensive synthesis and testing.

Molecular modeling can be used to visualize the fit of a ligand containing this residue within the active site of an enzyme or the binding pocket of a receptor. The defined stereochemistry and conformationally restricted nature of the proline analog simplify this process by reducing the number of possible binding poses that need to be evaluated. The 3-bromo-benzyl group can be strategically employed to target specific sub-pockets. For example, in a deep binding groove, the benzyl group can provide hydrophobic contacts, while the bromine atom can be positioned to form a halogen bond with a backbone carbonyl or a specific side chain, anchoring the ligand in a productive orientation.

In the context of drug design, computational tools are essential for predicting the binding affinity of a potential drug molecule for its target receptor. Molecular docking is a primary technique used for this purpose. nih.gov

A typical workflow would involve:

Target Preparation : Obtaining a high-resolution 3D structure of the target receptor, often from X-ray crystallography or cryo-electron microscopy.

Ligand Preparation : Generating a 3D model of the ligand incorporating the this compound residue. The conformational constraints imposed by this residue are defined.

Docking Simulation : Placing the ligand into the receptor's binding site and systematically exploring different orientations and conformations to find the most stable binding mode.

Scoring : Using a scoring function to estimate the binding free energy for each pose. These functions approximate the various contributions to binding, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and halogen bonds.

The results of these simulations can generate hypotheses about key interactions, such as a predicted halogen bond between the bromine atom and a specific residue in the receptor. nih.gov This information can guide the design of new analogs to test these hypotheses, for example, by moving the bromine to a different position on the ring or replacing it with another group.

Computational MethodApplication in Design ContextPredicted Interactions for 3-Bromo-Benzyl Group
Molecular Docking Predicts preferred binding pose and estimates binding affinity.Hydrophobic interactions, π-π stacking, Halogen bonding.
Molecular Dynamics Simulates the dynamic behavior of the ligand-receptor complex over time.Assesses the stability of the predicted binding mode and key interactions.
Free Energy Perturbation Calculates the relative binding affinity of closely related analogs.Quantifies the energetic contribution of the bromine atom to binding affinity.

This table outlines common computational methods used to assess receptor binding and the specific interactions that could be evaluated for a ligand containing the 3-bromo-benzyl-proline moiety.

Proline-containing molecules are often found in the recognition sequences of enzymes, particularly proteases. This compound can be incorporated into peptidomimetics designed as enzyme inhibitors. The conceptual approach often involves designing the inhibitor to mimic the substrate's transition state or to bind irreversibly to the active site.

Transition-State Analogs : The rigid structure of the proline analog can be used to create a molecule that resembles the high-energy transition state of the enzymatic reaction. By binding more tightly to the enzyme than the actual substrate, such a molecule can act as a potent competitive inhibitor.

Targeting Specificity Pockets : Many enzymes have subsites (e.g., S1, S2) that recognize the side chains of the substrate's amino acids. The 3-bromo-benzyl group can be designed to fit into a specific subsite, conferring selectivity for the target enzyme over other, related enzymes. For instance, if a protease has a hydrophobic S2 pocket that can accommodate a benzyl group, the addition of the bromine atom provides an extra handle for optimizing interactions through halogen bonding.

The design process is iterative: a compound is designed based on a structural hypothesis, synthesized, and tested. The results of the biological assay then feed back into the next design cycle, allowing for the refinement of the inhibitor's structure to achieve higher potency and selectivity.

Scaffold Hopping and Development of Novel 3D Building Blocks

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule but have a different core structure or "scaffold". nih.gov This is often done to improve properties like potency, selectivity, or patentability, or to escape a chemical series with undesirable characteristics.

This compound can be viewed both as a modification to an existing peptide scaffold and as a component of a completely new scaffold. Its true value in this context lies in its role as a novel 3D building block. enamine.net Traditional chemical libraries are often rich in flat, aromatic structures. There is a growing need for building blocks that introduce greater three-dimensional complexity into drug candidates, as molecules with higher 3D character often have better selectivity and physicochemical properties. sciencedaily.com

Computational Chemistry and Mechanistic Elucidation Studies

Molecular Modeling of Ligand-Receptor and Ligand-Enzyme Interactionscusabio.com

Molecular modeling is a critical tool for understanding how ligands like Boc-(R)-alpha-(3-bromo-benzyl)-proline, when incorporated into larger molecules, interact with biological targets such as receptors and enzymes. chemimpex.com These computational techniques allow researchers to predict binding modes, estimate binding affinities, and explore the dynamic behavior of ligand-protein complexes, thereby guiding the design of more potent and selective therapeutic agents. chemimpex.comchemimpex.com

Docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor or enzyme active site. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. researchgate.netidrblab.org The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net

For a peptide containing the this compound residue, docking studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, that contribute to binding. Various docking programs, such as Glide, AutoDock, and ICM-Dock, employ different algorithms and scoring functions to predict these binding poses. researchgate.netnih.gov The accuracy of these predictions is often assessed by calculating the root-mean-square deviation (RMSD) between the docked pose and a known crystal structure pose. idrblab.org

Table 1: Illustrative Docking Results for a this compound-containing Inhibitor in a Generic Kinase Active Site.
Docking ProgramPredicted Binding Energy (kcal/mol)Key Interactions with Active Site ResiduesPose RMSD (Å)
Glide (XP)-10.2H-bond with Asp145; Halogen bond with Gly78; Hydrophobic interactions with Val88, Leu1301.1
AutoDock Vina-9.8H-bond with Asp145; Hydrophobic interactions with Val88, Ala95, Leu1301.5
ICM-Dock-35.6 (ICM Score)H-bond with Asp145, Ser79; Halogen bond with Gly78; Hydrophobic interactions with Val881.3

MD simulations can be used to assess the stability of the binding pose predicted by docking, calculate binding free energies, and identify conformational changes that may be crucial for biological activity. Advanced sampling techniques may be employed to overcome large energy barriers, such as those associated with proline isomerization, to ensure a thorough exploration of the conformational space. frontiersin.org

Table 2: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex.
Parameter/OutputDescriptionTypical Value/Result
Simulation TimeTotal time the system's evolution is simulated.100 - 500 nanoseconds
Force FieldSet of parameters used to describe the potential energy of the system.AMBER, CHARMM, GROMOS
RMSD PlotRoot-Mean-Square Deviation of atomic positions over time, indicating structural stability.Plot showing convergence to a stable value (e.g., < 2 Å).
RMSF PlotRoot-Mean-Square Fluctuation of individual residues, indicating flexibility.Plot highlighting flexible regions (e.g., loops) and stable regions (e.g., alpha-helices).
Binding Free EnergyCalculated free energy of binding (e.g., using MM/PBSA or MM/GBSA methods).A negative value indicating favorable binding.

Quantum Chemical Calculations for Reaction Pathway Analysis and Molecular Propertiesjk-sci.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interaction potential. Key properties calculated include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. Such calculations can also be used to analyze reaction pathways for the synthesis of the compound, determining the energies of transition states and intermediates to elucidate the reaction mechanism.

Reaction Mechanism Studies of Synthetic Transformationsbenchchem.com

The synthesis of α-substituted proline derivatives like this compound typically involves the stereoselective alkylation of a proline enolate. nih.gov Mechanistic studies of these transformations are essential for optimizing reaction conditions to achieve high yields and diastereoselectivity.

A plausible synthetic route involves the deprotonation of N-Boc-proline methyl ester using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a lithium enolate. This enolate then reacts with 3-bromobenzyl bromide in an S(_N)2 reaction. The stereochemical outcome of the alkylation is influenced by the N-protecting group (Boc) and the conformation of the enolate, which directs the incoming electrophile (3-bromobenzyl bromide) to the opposite face, resulting in the desired (R) configuration at the α-carbon. nih.gov

Kinetic investigations of the alkylation reaction would provide quantitative data on the reaction rate and its dependence on various factors. By systematically varying the concentrations of the N-Boc-proline ester, the base, and the alkylating agent, the order of the reaction with respect to each component can be determined. This information helps to establish the rate law and supports the proposed reaction mechanism. For instance, if the reaction is found to be first-order in both the enolate and the 3-bromobenzyl bromide, it would be consistent with a bimolecular S(_N)2 mechanism.

Table 3: Hypothetical Kinetic Data for the Alkylation Step.
Experiment[Enolate] (mol/L)[3-bromobenzyl bromide] (mol/L)Initial Rate (mol L-1 s-1)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.203.0 x 10-4

Advanced Analytical and Spectroscopic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the structural elucidation of Boc-(R)-alpha-(3-bromo-benzyl)-proline.

In the ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (Boc) protecting group would typically appear as a singlet at approximately 1.4 ppm. The protons of the pyrrolidine (B122466) ring would exhibit complex multiplets in the aliphatic region of the spectrum. The benzylic protons would likely appear as diastereotopic protons due to the adjacent chiral center, resulting in distinct signals. The aromatic protons of the 3-bromobenzyl group would be observed in the aromatic region, typically between 7.0 and 7.5 ppm, with splitting patterns indicative of their substitution pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, the benzylic carbon, and the carbons of the aromatic ring. The chemical shifts of these carbons provide definitive evidence for the connectivity of the molecule.

NMR spectroscopy, particularly through the use of chiral shift reagents or by derivatization with a chiral auxiliary, can be employed to assess the stereoregularity of this compound. The formation of diastereomeric complexes or derivatives can lead to the separation of NMR signals for the (R) and (S) enantiomers, allowing for the determination of enantiomeric purity.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₇H₂₂BrNO₄, the expected monoisotopic mass would be approximately 383.07 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and, by extension, the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and enantiomeric excess of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be used to determine its chemical purity, which is often found to be ≥ 99%. chemimpex.comjk-sci.com

To determine the enantiomeric excess, a chiral HPLC method is required. This involves the use of a chiral stationary phase that can differentiate between the (R) and (S) enantiomers, leading to their separation and allowing for the quantification of each. This is a critical step in ensuring the stereochemical integrity of the final product.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of its absolute configuration. If a suitable single crystal of this compound can be obtained, this technique can definitively confirm the (R) configuration at the alpha-carbon. Furthermore, it provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₇H₂₂BrNO₄ chemimpex.com
Molecular Weight 384.27 g/mol chemimpex.com
Purity (by HPLC) ≥ 99% chemimpex.comjk-sci.com
Appearance Oily to white powder chemimpex.com

Table 2: Analytical Techniques for Characterization

Technique Application Expected Observations
¹H NMR Structural Elucidation Signals for Boc group, pyrrolidine ring, benzylic, and aromatic protons.
¹³C NMR Structural Confirmation Resonances for all unique carbon atoms, including carbonyls and aromatic carbons.
Mass Spectrometry Molecular Weight and Formula Confirmation Molecular ion peak corresponding to the calculated mass with characteristic bromine isotopic pattern.
HPLC (Reversed-Phase) Purity Determination A major peak indicating high chemical purity.
HPLC (Chiral) Enantiomeric Excess Determination Separation of (R) and (S) enantiomers for quantification.

Future Research Directions and Emerging Avenues for Boc R Alpha 3 Bromo Benzyl Proline Derivatives

Innovation in Catalytic Systems for Enhanced Enantioselective Synthesis

The continued advancement in the synthesis of complex chiral molecules necessitates the development of novel and highly efficient catalytic systems. For derivatives of Boc-(R)-alpha-(3-bromo-benzyl)-proline, future research will likely focus on catalytic methods that offer superior control over stereoselectivity, yield, and functional group tolerance. While proline and its derivatives are themselves powerful organocatalysts, emerging strategies promise to refine the synthesis of highly substituted and functionalized proline analogs. researchgate.netwikipedia.org

One promising avenue is the application of transition-metal catalysis. For instance, methods like the Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide have been shown to produce highly functionalized proline derivatives with excellent diastereoselectivity. nih.gov Future work could adapt such cascade reactions to introduce a variety of substituents onto the proline ring of this compound, thereby creating a library of analogs with diverse stereochemical and electronic properties. nih.gov Similarly, palladium-catalyzed directed C(sp3)–H arylation at the C-3 position of proline derivatives represents a powerful tool for creating 2,3-difunctionalized pyrrolidines as single stereoisomers. acs.org

In the realm of organocatalysis, the design of new bifunctional catalysts derived from proline is an ongoing field of interest. researchgate.net Chiral imidazolium (B1220033) l-prolinate salts, for example, create a complex network of supramolecular interactions that can facilitate asymmetric reactions with high enantioselectivity. researchgate.net Research into novel catalysts derived from diarylprolinols and other modified prolines continues to yield systems with improved activity and selectivity for various transformations, including aldol, Mannich, and Michael reactions. researchgate.netrsc.org The development of such catalysts could streamline the synthesis of complex derivatives of this compound.

Table 1: Emerging Catalytic Strategies for Proline Derivative Synthesis
Catalytic SystemReaction TypeKey AdvantagesPotential Application for Target Compound
Copper(I) Iodide with 2,6-dimethylpyridine[3+2] Cycloaddition / Rearrangement CascadeHigh diastereoselectivity, access to highly functionalized prolines. nih.govIntroduction of diverse functional groups (e.g., ethynyl, triazole) onto the proline core. nih.gov
Palladium CatalystsDirected C(sp3)–H ArylationRegio- and stereospecific functionalization of the pyrrolidine (B122466) ring. acs.orgSynthesis of 3-aryl substituted derivatives as single stereoisomers. acs.org
Chiral Diamines derived from (S)-prolineAsymmetric Acylation / Kinetic ResolutionHigh enantioselectivity for resolving racemic mixtures or desymmetrizing meso compounds. researchgate.netStereoselective modification of functional groups on the proline scaffold.
Chiral Imidazolium l-prolinate SaltsAsymmetric Aldol ReactionsGreen and efficient catalysis at room temperature, leveraging supramolecular interactions. researchgate.netFacilitating stereoselective C-C bond formations on derivatives.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The rigid, helical structure of polyproline sequences makes them exceptional building blocks, or tectons, for the construction of advanced functional materials and supramolecular assemblies. nih.govnih.gov The predictable geometry and the ability to introduce functional groups at specific positions allow for the rational design of complex, self-assembling systems. nih.govacs.org Derivatives of this compound are prime candidates for integration into such materials, where the bromobenzyl group can serve multiple roles.

Future research could explore the use of these derivatives in creating novel supramolecular peptide frameworks. nih.gov The proline backbone can enforce a specific conformation, such as the polyproline II helix, while the bromobenzyl group provides a handle for further functionalization or can participate directly in intermolecular interactions (e.g., halogen bonding) to guide the assembly process. nih.govchemrxiv.org By strategically placing functional groups, researchers have demonstrated the ability to create porous supramolecular frameworks capable of stereoselective host-guest encapsulation. chemrxiv.org The incorporation of the bromobenzyl moiety could be used to tune the cavity size and chemical environment of such frameworks, leading to new materials for separations, catalysis, or sensing. acs.org

The development of bionanomaterials is another exciting frontier. chemrxiv.org Proline-based minimalistic peptides can be engineered to self-assemble into predictable structures, and the functionalization of the proline ring is key to forming desired supramolecular interactions. nih.govresearchgate.net The this compound scaffold could be incorporated into peptide sequences designed to assemble into nanofibers, hydrogels, or other hierarchical structures with applications in biomedicine.

Table 2: Applications of Proline Derivatives in Supramolecular Chemistry
Supramolecular SystemDesign PrinciplePotential Role of this compound DerivativesEmerging Application
Supramolecular Peptide Frameworks (SPFs)Self-assembly of short, rigid polyproline helices via hydrogen bonding. nih.govchemrxiv.orgThe bromobenzyl group can act as a site for post-assembly modification or direct assembly via halogen bonding.Stereoselective separations and catalysis. acs.org
Engineered BionanomaterialsFunctionalization of the proline ring exterior to drive the formation of hierarchical structures. chemrxiv.orgIncorporation into peptide sequences to create functional hydrogels or nanofibers.Drug delivery and tissue engineering.
Proline-Based TectonsUse of the proline moiety as a rigid building block for crystal engineering. nih.govThe defined stereochemistry and functional handle allow for predictable packing in crystalline solids.Design of new solid-state materials with tailored properties. nih.gov

Exploration of Novel Therapeutic Applications through Scaffold Diversification and Rational Design

Proline and its analogs are privileged scaffolds in medicinal chemistry, prized for the conformational constraints they impart on peptides and small molecules, which is critical for biological activity. chemimpex.comnih.gov this compound serves as a valuable starting point for the discovery of new therapeutic agents, with its key feature being the chemically tractable 3-bromobenzyl group. chemimpex.com

Future research will undoubtedly focus on the strategic diversification of this scaffold. The bromine atom is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of a large library of analogs where the phenyl ring is decorated with diverse substituents. This approach enables a systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target. The synthesis of functionalized azabicycloalkane amino acids from proline derivatives has already proven to be a successful strategy in drug discovery. researchgate.net

Rational design, aided by computational modeling, will be instrumental in guiding the diversification of the scaffold. By understanding the binding mode of a parent compound, researchers can design modifications to the bromobenzyl group that enhance interactions with a specific receptor or enzyme active site. Proline analogs have found applications as inhibitors of enzymes like influenza neuraminidase and in the development of antiviral agents such as ledipasvir. nih.govresearchgate.net Derivatives of this compound could be investigated for a range of diseases, including in oncology and neurology, where targeted treatments are crucial. chemimpex.com Furthermore, the modification of the N-Boc protecting group to other functionalities can produce prodrugs or peptide-based structures with increased stability and targeted delivery. biointerfaceresearch.com

Table 3: Strategies for Therapeutic Scaffold Diversification
Diversification StrategyChemical MethodTherapeutic GoalPotential Disease Area
Aryl Group ModificationSuzuki, Sonogashira, Buchwald-Hartwig cross-coupling reactions at the bromine position.Explore SAR, improve target binding affinity and selectivity.Oncology, Neurology, Infectious Diseases. chemimpex.comresearchgate.net
Proline Ring FunctionalizationDirected C-H activation, cycloaddition reactions. nih.govacs.orgIntroduce new pharmacophores, alter conformational rigidity.Antiviral, Metabolic Diseases. nih.gov
Peptidomimetic IntegrationSolid-phase or solution-phase peptide synthesis.Create conformationally constrained peptides with enhanced stability and cell permeability. biointerfaceresearch.comTargeting protein-protein interactions.
Bioisosteric ReplacementSynthesis of novel heterocyclic analogs of the benzyl (B1604629) group.Improve ADME (absorption, distribution, metabolism, excretion) properties.Broad applicability in drug discovery.

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